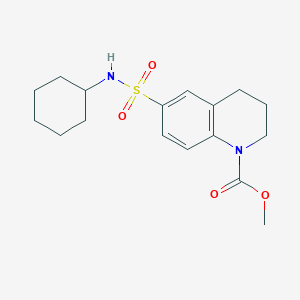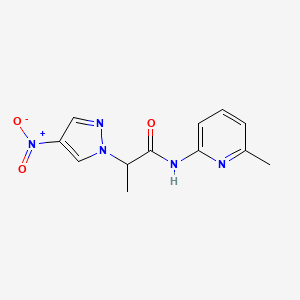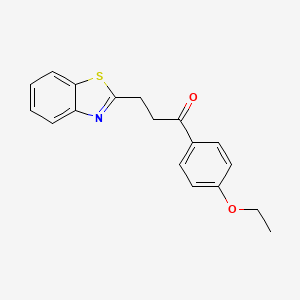![molecular formula C27H21N3O3 B11067278 3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067278.png)
3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indole and pyrrole moieties, which are significant in various biological and chemical contexts. Indole derivatives are known for their presence in natural products and pharmaceuticals, making this compound of particular interest in scientific research .
Preparation Methods
The synthesis of 3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves several key steps:
Palladium-Catalyzed Larock Indole Synthesis: This method is used to construct the indole unit.
Buchwald-Hartwig Amination: This step involves the formation of the pyrrolo[2,3-c]carbazole unit through a one-pot sequential reaction, utilizing palladium catalysts and specific amines.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved through specific cyclization reactions under controlled conditions.
Chemical Reactions Analysis
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions:
Scientific Research Applications
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors that are sensitive to indole derivatives, affecting various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and microbial inhibition, making it a potential candidate for drug development.
Comparison with Similar Compounds
3’-Methyl-5’-(1-naphthyl)-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be compared with other indole and pyrrole derivatives:
Properties
Molecular Formula |
C27H21N3O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-1-yl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21N3O3/c1-3-15-29-21-13-7-6-12-19(21)27(26(29)33)23-22(16(2)28-27)24(31)30(25(23)32)20-14-8-10-17-9-4-5-11-18(17)20/h1,4-14,16,22-23,28H,15H2,2H3 |
InChI Key |
HBVMINZDGDUTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067205.png)
![Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11067212.png)
![5'-benzyl-1-(2-bromoethyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067214.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B11067218.png)
![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11067227.png)
![1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide](/img/structure/B11067229.png)

![N-{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11067253.png)
![3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11067266.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)


![N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11067276.png)
